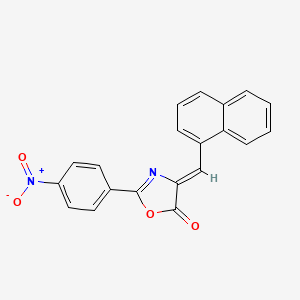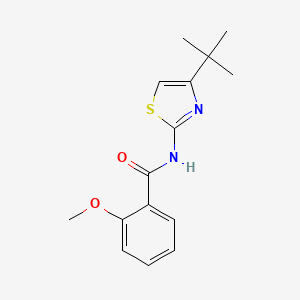
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been found to have a wide range of therapeutic benefits.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This process leads to the relaxation of smooth muscle cells and increased blood flow, which has been found to be beneficial in the treatment of a wide range of medical conditions.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the production of cGMP in cells, which leads to the relaxation of smooth muscle cells and increased blood flow. This has been found to be beneficial in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in lab experiments is its ability to activate sGC and increase the production of cGMP in cells. This makes it a useful tool for studying the effects of cGMP on various physiological processes. However, one of the limitations of using 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is that it can be difficult to obtain and is relatively expensive compared to other compounds that have similar effects.
Zukünftige Richtungen
There are many future directions for research on 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. One area of interest is its potential applications in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and heart failure. Another area of interest is its potential as a tool for studying the effects of cGMP on various physiological processes. Additionally, there is potential for the development of new compounds that are structurally similar to 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 but have improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a complex process that involves multiple steps. The initial step involves the reaction of 4-tert-butylphenol with 2-chloro-5-methylphenylamine to form 2-(4-tert-butylphenoxy)-N-(2-methyl-5-chlorophenyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to produce the final product, 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of therapeutic benefits, including its ability to increase the production of cyclic guanosine monophosphate (cGMP) in cells, which in turn leads to relaxation of smooth muscle cells and increased blood flow.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-6-11-18(23-5)17(12-14)21-19(22)13-24-16-9-7-15(8-10-16)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHDKSVVHZFHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)


![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)
![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5791541.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5791543.png)
![2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5791544.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5791549.png)
![2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5791555.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)
![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5791564.png)
![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)